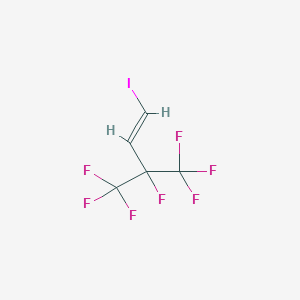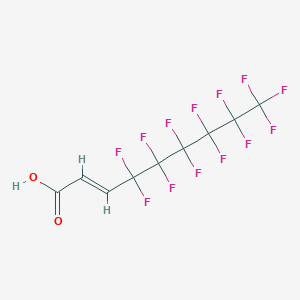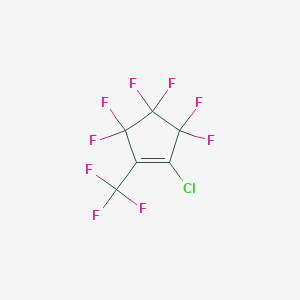
1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene
Overview
Description
1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene is a chemical compound used in the preparation of perhalocyclopentanones and more recently to prepare tetracarbocyanine dyes with fluorinated rings in the side chain .
Molecular Structure Analysis
The molecular formula of 1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene is C6H3ClF6O . The molecular weight is 240.53 .Chemical Reactions Analysis
1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene is used in the preparation of perhalocyclopentanones and more recently to prepare tetracarbocyanine dyes with fluorinated rings in the side chain .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene are as follows: It has a refractive index of 1.376 (lit.), a boiling point of 84 °C (lit.), and a density of 1.56 g/mL at 25 °C (lit.) .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene, focusing on six unique applications:
Synthesis of Perhalocyclopentanones
1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene is used in the synthesis of perhalocyclopentanones. These compounds are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of multiple fluorine atoms enhances the stability and reactivity of these intermediates, making them useful in various chemical reactions .
Development of Fluorinated Dyes
This compound is instrumental in the preparation of tetracarbocyanine dyes with fluorinated rings in the side chain. These dyes are known for their high fluorescence efficiency and stability, making them suitable for applications in bioimaging and fluorescence microscopy. The incorporation of fluorine atoms improves the photostability and brightness of the dyes .
Material Science and Polymer Chemistry
In material science, 1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene is used to create fluorinated polymers. These polymers exhibit exceptional chemical resistance, thermal stability, and low surface energy, making them ideal for use in coatings, membranes, and other advanced materials. The unique properties of fluorinated polymers are highly sought after in industries such as aerospace, electronics, and automotive .
Pharmaceutical Research
The compound is also explored in pharmaceutical research for the development of novel drug candidates. The introduction of fluorine atoms into drug molecules can significantly alter their pharmacokinetic properties, such as metabolic stability and bioavailability. This makes fluorinated compounds valuable in the design of drugs with improved efficacy and safety profiles .
Agricultural Chemistry
In agricultural chemistry, 1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene is used in the synthesis of fluorinated agrochemicals. These compounds are employed as herbicides, insecticides, and fungicides due to their enhanced stability and effectiveness. The presence of fluorine atoms helps in increasing the persistence and activity of these agrochemicals in the environment .
Environmental Science
The compound is utilized in environmental science for the development of sensors and analytical tools. Fluorinated compounds are often used in the detection and quantification of pollutants due to their high sensitivity and selectivity. These sensors can detect trace amounts of environmental contaminants, aiding in monitoring and remediation efforts .
Mechanism of Action
Target of Action
This compound is a specialty chemical used primarily in research and development .
Biochemical Pathways
It has been used in the preparation of perhalocyclopentanones and more recently to prepare tetracarbocyanine dyes with fluorinated rings in the side chain . These applications suggest that it may interact with certain biochemical pathways related to these compounds.
Result of Action
As a research chemical, it is primarily used in the synthesis of other compounds
properties
IUPAC Name |
1-chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6ClF9/c7-2-1(5(12,13)14)3(8,9)6(15,16)4(2,10)11 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJMTEPSABEJSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(C(C1(F)F)(F)F)(F)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6ClF9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045673 | |
| Record name | 1-Chloro-perfluoro-2-methylcyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene | |
CAS RN |
247170-18-9 | |
| Record name | 1-Chloro-perfluoro-2-methylcyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B3040799.png)
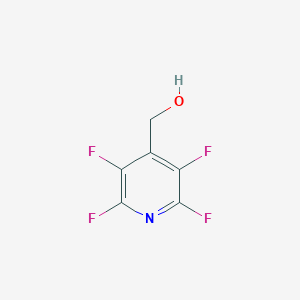

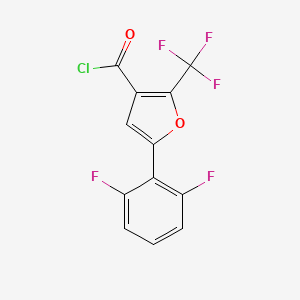
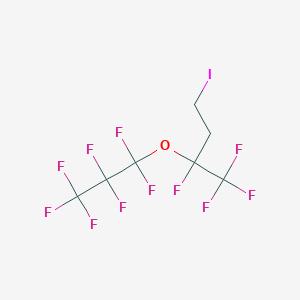
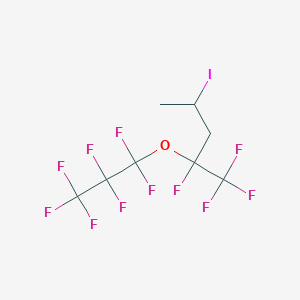
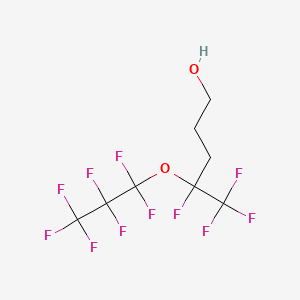
![[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide](/img/structure/B3040812.png)
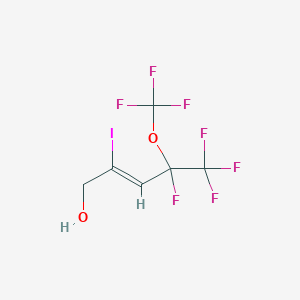
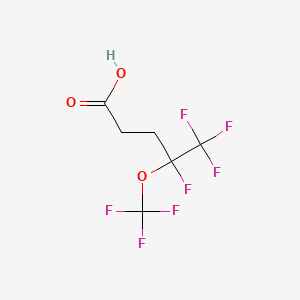
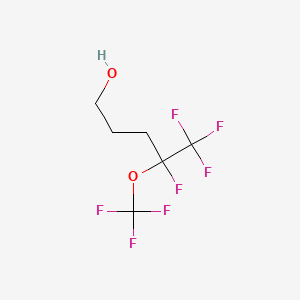
![[2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane](/img/structure/B3040817.png)
